2-(Trifluoromethyl)benzylamine

Basicity pKa Electron-withdrawing effect

2-(Trifluoromethyl)benzylamine (o-trifluoromethylbenzylamine; C₈H₈F₃N; MW 175.15) is a primary benzylic amine bearing an ortho-trifluoromethyl substituent on the phenyl ring. The ortho-CF₃ group imparts a distinct combination of strong electron-withdrawing character (Hammett σₘ = +0.54, σₚ = +0.43) and significant steric bulk that differentiates this isomer from its meta- and para-substituted analogs.

Molecular Formula C8H8F3N
Molecular Weight 175.15 g/mol
CAS No. 3048-01-9
Cat. No. B1294370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)benzylamine
CAS3048-01-9
Molecular FormulaC8H8F3N
Molecular Weight175.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN)C(F)(F)F
InChIInChI=1S/C8H8F3N/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4H,5,12H2
InChIKeyZSKQIFWUTUZAGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)benzylamine (CAS 3048-01-9): ortho-CF₃ Benzylamine Core Properties and Sourcing Context


2-(Trifluoromethyl)benzylamine (o-trifluoromethylbenzylamine; C₈H₈F₃N; MW 175.15) is a primary benzylic amine bearing an ortho-trifluoromethyl substituent on the phenyl ring. The ortho-CF₃ group imparts a distinct combination of strong electron-withdrawing character (Hammett σₘ = +0.54, σₚ = +0.43) and significant steric bulk that differentiates this isomer from its meta- and para-substituted analogs [1]. The compound is a colorless to light yellow liquid with a density of 1.249 g/mL at 25 °C, a boiling point of 108–110 °C at 64 mmHg, and a predicted pKa of 8.27 ± 0.10, reflecting reduced basicity relative to unsubstituted benzylamine [2]. It is widely employed as a synthetic building block in medicinal chemistry and agrochemical research, where the ortho-CF₃ motif modulates lipophilicity, metabolic stability, and target-binding conformation [2].

Why 2-(Trifluoromethyl)benzylamine Cannot Be Freely Replaced by Its Regioisomers or Unsubstituted Benzylamine


Positional isomerism of the trifluoromethyl group on the benzylamine scaffold creates chemically and biologically non-interchangeable entities. The ortho-CF₃ substituent exerts a unique through-space steric influence on the nucleophilic amine centre that is absent in the 3- and 4-CF₃ isomers, directly affecting reaction kinetics in nucleophilic additions and hydrogenolysis [1][2]. Simultaneously, the through-bond electron-withdrawing effect lowers the pKa of the benzylic amine by approximately 1–2 log units relative to benzylamine, altering protonation state at physiological pH and impacting both reactivity and biological recognition . These orthogonal steric and electronic contributions mean that a 4-(trifluoromethyl)benzylamine or unsubstituted benzylamine cannot recapitulate the binding pose, metabolic fate, or synthetic reactivity of the 2-isomer without empirical re-optimization of the entire chemical series.

Quantitative Differentiation of 2-(Trifluoromethyl)benzylamine from Closest Analogs


Basicity Shift: 2-CF₃ Benzylamine Is a Weaker Base Than Benzylamine and Its Para Isomer

The electron-withdrawing ortho-CF₃ group reduces the basicity of the benzylamine nitrogen by approximately 1.07 pKa units relative to unsubstituted benzylamine (pKa ≈ 9.34), and the ortho isomer is expected to be a weaker base than the 4-CF₃ isomer because the through-space inductive effect is stronger at the ortho position [1]. This altered protonation state directly affects solubility, salt formation, and reactivity in acid–base workups.

Basicity pKa Electron-withdrawing effect Amine nucleophilicity

Lipophilicity Tuning: 2-CF₃ Benzylamine Is Markedly Less Lipophilic Than 3-CF₃ Benzylamine

The XLogP3-AA of 2-(trifluoromethyl)benzylamine is 1.7, which is approximately 1.16 log units lower than the 3-CF₃ isomer (LogP = 2.86) [1]. This substantial difference arises because the ortho-CF₃ group can engage in intramolecular interactions with the aminomethyl side chain, reducing the effective hydrophobic surface area. The lower lipophilicity of the 2-isomer can translate to improved aqueous solubility and different tissue-distribution profiles in drug candidates.

Lipophilicity LogP Membrane permeability Drug-likeness

Steric Shielding of the Amine: Ortho-CF₃ Reduces Nucleophilic Reactivity Via Steric Hindrance

Systematic kinetic studies on ortho-, meta-, and para-substituted benzylamines demonstrate that ortho substituents introduce significant steric hindrance in nucleophilic addition reactions (e.g., addition to β-nitrostyrene), reducing reaction rates compared to para-substituted analogs with the same electronic substituent [1]. Additionally, in hydrogenolysis of bis(α-methylbenzyl)amine derivatives, the ortho-CF₃ group controls regioselectivity primarily via steric rather than electronic effects [2]. No such steric modulation is available from the 3- or 4-CF₃ isomers.

Steric hindrance Nucleophilic addition Reaction kinetics Ortho effect

Unique Endogenous Metabolite Identity: 2-CF₃ Benzylamine Detected as a Human Urinary Cancer Biomarker

o-(Trifluoromethyl)benzyl amine has been identified as a human urinary metabolite with monoamine oxidase inhibitory activity and has been detected in the urine of cancer patients but not in healthy individuals . The meta- and para-CF₃ isomers are not described as endogenous human metabolites in the same context. This unique metabolic identity positions the 2-CF₃ isomer as a relevant analytical reference standard for clinical metabolomics and biomarker validation studies.

Biomarker Monoamine oxidase Metabolomics Cancer metabolism

Physicochemical Property Divergence: Density and Boiling Point Differentiate 2-CF₃ from 4-CF₃ Benzylamine

The density of 2-(trifluoromethyl)benzylamine is 1.249 g/mL at 25 °C (lit.), while the 4-CF₃ isomer has a reported density of 1.229 g/mL [1]. The boiling points also differ significantly under comparable reduced-pressure conditions: the 2-CF₃ isomer boils at 108–110 °C (64 mmHg), whereas the 4-CF₃ isomer boils at 79–82 °C (15 torr), corresponding to approximately 114–118 °C at 64 mmHg after pressure correction [1]. These differences are sufficient to distinguish the isomers by simple physical measurements during incoming quality control.

Density Boiling point Physical properties Quality control

Electronic Modulation Via Hammett Constants: Ortho-vs-Para CF₃ Transmission of Electronic Effects

The Hammett substituent constants for CF₃ are σₘ = +0.54 and σₚ = +0.43, while the inductive component (σI) that dominates ortho transmission is estimated at +0.40 to +0.45 [1]. Because ortho substituents transmit electronic effects primarily through the inductive (field) pathway rather than the resonance pathway available at the para position, the 2-CF₃ benzylamine experiences a stronger net electron withdrawal at the reaction centre than the 4-CF₃ isomer. This differential electronic environment manifests in the pKa shift described above and in the Hammett ρ values measured for benzylamine nucleophilic reactions [2].

Hammett constant Electronic effect SAR QSAR

Optimal Application Scenarios for 2-(Trifluoromethyl)benzylamine Based on Quantitative Differentiation


Medicinal Chemistry: CNS Drug Candidate Building Block Requiring Orthogonal Steric and Electronic Modulation

When optimizing a lead series for central nervous system (CNS) targets, the 2-CF₃ benzylamine scaffold provides a unique combination of moderate lipophilicity (XLogP3-AA = 1.7), reduced basicity (pKa ≈ 8.27), and steric shielding of the amine [1]. This profile can improve blood–brain barrier penetration while minimizing P-glycoprotein efflux compared to the more lipophilic 3-CF₃ isomer (LogP = 2.86) . The ortho-CF₃ group also restricts conformational freedom of the benzylic side chain, potentially enhancing target selectivity.

Clinical Metabolomics: Authentic Reference Standard for Cancer Biomarker Quantification

2-(Trifluoromethyl)benzylamine has been detected as an endogenous urinary metabolite exclusively in cancer patients and exhibits monoamine oxidase inhibitory activity . Clinical metabolomics laboratories developing LC–MS/MS methods for this biomarker must use the authentic 2-CF₃ isomer as the calibration standard; the 3-CF₃ and 4-CF₃ isomers are not validated as endogenous metabolites and would produce erroneous quantification if substituted.

Synthetic Methodology Development: Substrate for Steric-Controlled Regioselective Hydrogenolysis

In asymmetric synthesis of trifluoromethyl-substituted α-phenylethylamines, the ortho-CF₃ group on the benzylamine directs regioselective hydrogenolysis of bis(α-methylbenzyl)amine derivatives through steric rather than electronic effects . This steric control mechanism is unique to the ortho isomer and cannot be replicated with 3-CF₃ or 4-CF₃ benzylamines, making 2-(trifluoromethyl)benzylamine the essential starting material for this synthetic strategy.

Physicochemical Quality Control: Rapid Identity Verification by Density Measurement

The density difference between 2-(trifluoromethyl)benzylamine (1.249 g/mL) and 4-(trifluoromethyl)benzylamine (1.229 g/mL) is +0.020 g/mL, which is readily measurable with a standard digital density meter [1]. Procurement and analytical departments can implement a density check as a rapid, non-destructive incoming inspection step to confirm that the correct regioisomer has been received, reducing the risk of costly synthetic failures caused by isomer mis-shipment.

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